1H-Benzotriazole
Overview
Description
1H-Benzotriazole is a heterocyclic compound with the chemical formula C₆H₅N₃. It consists of a benzene ring fused with a triazole ring, forming a bicyclic structure. This compound is known for its versatility and is widely used in various industrial and scientific applications. It appears as a white to light tan solid and is soluble in water .
Mechanism of Action
Target of Action
1H-Benzotriazole (BTA) is a heterocyclic compound that primarily targets copper surfaces . It forms a stable coordination compound on the copper surface, acting as a corrosion inhibitor . Additionally, BTA derivatives can bind to various proteins, including protein kinases CK2 and CHK1, histone deacetylases, and focal adhesion kinase .
Mode of Action
BTA can act as an acid or base and bind to other species using its lone pair electrons . When applied to a copper surface, it forms a stable coordination compound, effectively inhibiting corrosion . In the biochemical context, BTA derivatives can bind to different kinases via multiple non-covalent forces such as hydrogen bonds, coordination, ion-dipole, cation-π, π-π stacking, hydrophobic effect, and van der Waals force, thus effectively inhibiting the activity of these proteins .
Biochemical Pathways
It’s known that bta can react with aromatic aldehydes in the presence of ethanol to give benzotriazole-based n,o-acetals . These acetals are susceptible to deprotonation, giving access to acylsilanes and acylboranes .
Pharmacokinetics
It’s known that 4-hydroxybenzotriazole and 5-hydroxybenzotriazole have been detected in incubations of bta with the 10000 × g supernatant from rat liver homogenate or with liver microsomes .
Result of Action
BTA has a cytostatic effect on tumor cells, but it requires relatively high doses to inhibit the growth of tumors . After metabolic activation, BTA is weakly mutagenic, yields positive results in the cell transformation test, and possibly has a carcinogenic potential .
Action Environment
BTA is stable to mineral acids and forms salts with acids and bases . It is stable to heat up to about 300°C but sublimes rapidly above 200°C . Hence, it is only partly removed in wastewater treatment plants, and a substantial fraction reaches surface water such as rivers and lakes . Environmental factors such as pH, natural organic matter, and anions can affect the degradation of BTA .
Biochemical Analysis
Biochemical Properties
1H-Benzotriazole has been found to interact with various enzymes and proteins. For instance, it has been shown to inhibit the NTPase/helicase of Hepatitis C Virus (HCV) and some related Flaviviridae . The nature of these interactions is complex and involves a variety of biochemical reactions .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level, influencing the function and behavior of cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that it undergoes photocatalytic degradation under UV-irradiated TiO2 in different conditions . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being investigated .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels . The specifics of these interactions and their implications for cellular metabolism are areas of active research .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins .
Subcellular Localization
It is possible that specific targeting signals or post-translational modifications direct it to specific compartments or organelles .
Preparation Methods
1H-Benzotriazole can be synthesized through several methods. One common synthetic route involves the reaction of o-phenylenediamine with sodium nitrite and acetic acid. This reaction proceeds via diazotization of one of the amine groups . The synthesis can be optimized by carrying out the reaction at low temperatures (5–10°C) and briefly irradiating in an ultrasonic bath . Industrial production methods often involve similar processes but are scaled up to produce larger quantities with high purity.
Chemical Reactions Analysis
1H-Benzotriazole undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert benzotriazole derivatives into different functional groups.
Coordination: Benzotriazole can bind to metal surfaces, forming stable coordination compounds that act as corrosion inhibitors.
Common reagents used in these reactions include aromatic aldehydes, ethanol, hydroxylamine-O-sulfonic acid, and various oxidizing agents. Major products formed from these reactions include benzotriazole-based N,O-acetals, 1-aminobenzotriazole, and coordination compounds.
Scientific Research Applications
1H-Benzotriazole has a wide range of scientific research applications:
Comparison with Similar Compounds
1H-Benzotriazole can be compared with other similar compounds such as benzimidazole and tolyltriazole. These compounds share structural similarities but differ in their specific applications and properties:
Benzimidazole: Known for its use in pharmaceuticals, particularly as anthelmintics.
Tolyltriazole: Commonly used as a corrosion inhibitor, similar to benzotriazole, but with different efficacy and application conditions.
This compound stands out due to its versatility and wide range of applications in various fields, making it a unique and valuable compound.
Properties
IUPAC Name |
2H-benzotriazole | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N3/c1-2-4-6-5(3-1)7-9-8-6/h1-4H,(H,7,8,9) | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUDEWIWKLJBPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNN=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N3 | |
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DSSTOX Substance ID |
DTXSID6020147 | |
Record name | 1,2,3-Benzotriazole | |
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Molecular Weight |
119.12 g/mol | |
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URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
1,2,3-benzotriazole appears as white to light tan crystals or white powder. No odor. (NTP, 1992), Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, A white or tan crystalline powder; [HSDB], WHITE-TO-BROWN CRYSTALLINE POWDER. | |
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Boiling Point |
399 °F at 15 mmHg (NTP, 1992), BP: 204 °C at 15 mm Hg, Decomposes below the boiling point at 260 °C, at 2 kPa: 204 °C | |
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Flash Point |
170 °C (338 °F) - closed cup, 190-195 °C o.c. | |
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Solubility |
1 to 5 mg/mL at 74.7 °F (NTP, 1992), In water, 1.98X10+4 mg/L at 25 °C, In water, 1-5 g/L at 23.7 °C, Slightly soluble in water, Soluble in alcohol, benzene, toluene, chloroform and N,N-dimethylformamide, Soluble in ethanol, benzene, chloroform, toluene, DMF, Solubility in water, g/100ml: 2 (moderate) | |
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Density |
1.36 g/cu cm at 20 °C, 1.36 g/cm³ | |
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Vapor Density |
4.1 (Air = 1) | |
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Vapor Pressure |
Vapor pressure: <0.01 kPa at 25 °C, Vapor pressure, Pa at 20 °C: 5 | |
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Color/Form |
Needles from chloroform or benzene, White to light tan, crystalline powder | |
CAS No. |
95-14-7, 273-02-9 | |
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Melting Point |
208 to 212 °F (NTP, 1992), 100 °C, 98.5 °C | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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